Naloxol
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Overview
Description
Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, α-naloxol and β-naloxol. α-naloxol is a human metabolite of naloxone and can be synthetically prepared from naloxone by reduction of the ketone group. β-naloxol can be prepared from α-naloxol by a Mitsunobu reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
α-naloxol: This isomer can be synthesized from naloxone by reducing the ketone group.
β-naloxol: This isomer can be synthesized from α-naloxol through a Mitsunobu reaction.
Industrial Production Methods: The industrial production of naloxol follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Naloxol can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: As mentioned, naloxone can be reduced to form α-naloxol.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of α-naloxol from naloxone.
Substitution: Formation of various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Naloxol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Naloxol exerts its effects by antagonizing opioid receptors, particularly the mu-opioid receptor. This antagonism prevents opioids from binding to these receptors, thereby inhibiting their effects. This compound’s structure allows it to selectively target peripheral opioid receptors, reducing side effects such as constipation without affecting central analgesia .
Comparison with Similar Compounds
Naloxone: A closely related opioid antagonist used to reverse opioid overdoses.
Naloxegol: A PEGylated derivative of naloxol used to treat opioid-induced constipation.
Naltrexone: Another opioid antagonist used for the treatment of alcohol and opioid dependence.
Uniqueness of this compound: this compound’s unique feature is its ability to exist in two isomeric forms, α-naloxol and β-naloxol, each with distinct synthetic routes and properties. Additionally, its selective peripheral action makes it particularly useful in treating opioid-induced side effects without compromising central analgesia .
Properties
CAS No. |
58691-01-3 |
---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
InChI Key |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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